molecular formula C6H9NaO7 B12846699 L-Glucuronic acid sodium salt

L-Glucuronic acid sodium salt

Cat. No.: B12846699
M. Wt: 216.12 g/mol
InChI Key: WNFHGZLVUQBPMA-BZWNWTOPSA-M
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Description

L-Glucuronic acid sodium salt: is a derivative of glucuronic acid, a sugar acid derived from glucose. It is commonly used in various biochemical and industrial applications due to its unique properties. The compound is highly water-soluble and plays a significant role in the metabolism of microorganisms, plants, and animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Glucuronic acid sodium salt can be synthesized through the oxidation of glucose. The primary alcohol group of glucose is oxidized to form a carboxylic acid, resulting in glucuronic acid. This process can be catalyzed by enzymes or chemical oxidants .

Industrial Production Methods: Industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture .

Chemical Reactions Analysis

Types of Reactions: L-Glucuronic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

L-Glucuronic acid sodium salt exerts its effects primarily through the process of glucuronidation. This involves the conjugation of glucuronic acid with various endogenous and exogenous substances, increasing their water solubility and facilitating their excretion from the body. The enzyme UDP-glucuronosyltransferase (UGT) plays a crucial role in this process by transferring glucuronic acid from UDP-glucuronic acid to the target molecule .

Comparison with Similar Compounds

Uniqueness: L-Glucuronic acid sodium salt is unique due to its specific configuration and its role in the detoxification processes in the liver. It is more water-soluble compared to its counterparts, making it highly effective in biochemical applications .

Properties

Molecular Formula

C6H9NaO7

Molecular Weight

216.12 g/mol

IUPAC Name

sodium;(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m1./s1

InChI Key

WNFHGZLVUQBPMA-BZWNWTOPSA-M

Isomeric SMILES

C(=O)[C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+]

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Origin of Product

United States

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